molecular formula C11H15N3OS B2605195 N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea CAS No. 86345-63-3

N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea

Cat. No.: B2605195
CAS No.: 86345-63-3
M. Wt: 237.32
InChI Key: JZDCGMBBTHTISE-XYOKQWHBSA-N
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Description

N-[(Dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea (CAS: 86345-63-3) is a substituted thiourea derivative with the molecular formula C₁₁H₁₅N₃OS and a molecular weight of 237.321 g/mol . Its structure features a dimethylamino-methylene group linked to a thiourea backbone and a 4-methoxyphenyl substituent (Figure 1). The InChIKey JZDCGMBBTHTISE-XYOKQWHBSA-N confirms its stereochemical identity . This compound is part of a broader class of thioureas studied for their biological activities, including antifungal and pesticidal properties .

Properties

IUPAC Name

(1E)-1-(dimethylaminomethylidene)-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-14(2)8-12-11(16)13-9-4-6-10(15-3)7-5-9/h4-8H,1-3H3,(H,13,16)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDCGMBBTHTISE-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=S)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(dimethylamino)methylene]-N’-(4-methoxyphenyl)thiourea can be synthesized through several methods. One common synthetic route involves the reaction of N,N-dimethylformamide dimethyl acetal with 4-methoxyaniline and thiourea. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of N-[(dimethylamino)methylene]-N’-(4-methoxyphenyl)thiourea may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[(dimethylamino)methylene]-N’-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxyphenyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as reflux, stirring, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-[(dimethylamino)methylene]-N’-(4-methoxyphenyl)thiourea can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of substituted thiourea derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiourea derivatives, including N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea, have been studied for their antimicrobial properties. Research indicates that thiourea compounds exhibit notable antibacterial and antifungal activities against a range of pathogens.

  • Antibacterial Activity : A study highlighted the efficacy of various thiourea derivatives against Gram-positive and Gram-negative bacteria, showing significant inhibition rates. For instance, compounds demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics such as gentamicin and ciprofloxacin .
  • Antifungal Activity : Thiourea derivatives have also shown potent antifungal effects against fungi like Candida albicans and Aspergillus niger. The incorporation of specific substituents in the thiourea structure has been linked to enhanced antifungal activity .

Anticancer Properties

Recent studies have explored the anticancer potential of thiourea derivatives. For example, compounds similar to this compound have exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers.

  • Case Study : A recent investigation reported that certain thiourea derivatives showed IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Fungicidal Activity

Thiourea compounds are widely utilized in agriculture as fungicides. They are effective against numerous phytopathogens, contributing to crop protection.

  • Fungicidal Efficacy : Studies have demonstrated that thiourea derivatives can inhibit the growth of pathogens such as Pyricularia oryzae, which causes rice blast disease. The application of these compounds has been shown to enhance crop yields significantly .

Herbicidal Activity

Some thiourea derivatives exhibit herbicidal properties, making them valuable in weed management.

  • Herbicidal Effect : Research indicates that specific derivatives can effectively control weed species like Amaranthus retroflexus, providing an environmentally friendly alternative to conventional herbicides .

Synthesis of Novel Materials

Thiourea derivatives are being explored as precursors for synthesizing novel materials with unique properties.

  • Case Study : The synthesis of N-naphthoyl thioureas has led to the development of materials with significant photodegradation capabilities for environmental applications, such as dye removal from wastewater .

Data Tables

Application AreaCompound TypeKey FindingsReferences
MedicinalAntimicrobialEffective against E. coli, S. aureus, and fungi
MedicinalAnticancerCytotoxicity against MCF-7, HCT116, A549
AgriculturalFungicideEffective against Pyricularia oryzae
AgriculturalHerbicideControls Amaranthus retroflexus
Material ScienceNovel MaterialsPhotodegradation capabilities for environmental use

Mechanism of Action

The mechanism of action of N-[(dimethylamino)methylene]-N’-(4-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Effects on Electronic and Reactivity Profiles

Thiourea derivatives vary significantly in their substituents, which critically influence their electronic properties and applications. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
Target Compound 4-Methoxyphenyl, dimethylamino C₁₁H₁₅N₃OS 237.32 Electron-donating methoxy enhances lipophilicity
N-di(dimethylamino)methylene-N'-(4-nitrophenyl)thiourea (3f) 4-Nitrophenyl, dimethylamino C₁₂H₁₇N₅O₂S 296.30 Electron-withdrawing nitro group increases reactivity and hydrogen-bonding potential
1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea 4-Chlorophenyl, dichlorobenzoyl C₁₄H₉Cl₃N₂OS 365.66 Chlorine atoms enhance stability and antifungal activity
K170 (1-[(1R,2S,5R)-8-phenylmenthoxycarbonyl]brassinin) Menthoxycarbonyl, phenyl C₂₉H₃₄N₂O₂S 474.66 Bulky substituents improve lipophilicity and slow metabolic degradation

Key Insights :

  • Electron-withdrawing groups (e.g., nitro in 3f) improve reactivity in nucleophilic substitution reactions and hydrogen-bonding capacity, as seen in its high yield (95%) under solvent-free synthesis .
  • Halogenated derivatives (e.g., chlorine in ) exhibit enhanced stability and antifungal activity due to increased electrophilicity and resistance to enzymatic degradation.

Key Insights :

  • Solvent-free syntheses (e.g., 3f) offer environmental and economic benefits .
  • Complex substituents (e.g., menthoxycarbonyl in K170) require multi-step protocols, reducing overall yield but enabling tailored bioactivity .

Key Insights :

  • The target compound’s methoxy group may balance solubility and membrane penetration, though direct activity data are lacking .
  • Nitro- and chloro-substituted thioureas show pronounced bioactivity but suffer from poor aqueous solubility .

Biological Activity

N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and recent findings.

Chemical Structure and Properties

The compound belongs to the class of thioureas, characterized by the functional group -N=C(S)-N-. Thioureas are known for their ability to form hydrogen bonds, which contributes to their interactions with biological targets. The specific structure of this compound allows for unique interactions that can influence its biological activity.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It can inhibit enzyme activity through non-covalent interactions such as hydrogen bonding and van der Waals forces. The specific pathways affected depend on the target molecules involved. Notably, this compound has been investigated for its potential in enzyme inhibition, particularly in studies related to urease activity and other metabolic pathways.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been studied in the context of urease inhibition, where similar thiourea derivatives demonstrated IC50 values ranging from 13.33 µM to 251.74 µM, indicating potential therapeutic applications in conditions where urease plays a role, such as in certain infections or metabolic disorders .

2. Antimicrobial Activity

Thiourea derivatives have shown a broad spectrum of antimicrobial activities. In vitro studies have demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

3. Anticancer Potential

Recent studies have highlighted the anticancer properties of thiourea derivatives. For example, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in various cancer types, including breast and lung cancers. The mechanism is believed to involve induction of apoptosis and inhibition of cell cycle progression .

Case Study 1: Urease Inhibition

A study focused on synthesizing derivatives of thiourea reported that several compounds exhibited strong urease inhibitory activity with IC50 values comparable to established inhibitors. This suggests that this compound could be explored further for therapeutic applications against urease-related diseases .

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various thiourea derivatives, this compound was included among those showing significant inhibitory effects against E. coli and S. aureus. The study indicated that modifications on the thiourea backbone could enhance antimicrobial potency .

Data Tables

Activity Type IC50 Values (µM) Reference
Urease Inhibition13.33 - 251.74
Antibacterial ActivityVaries by strain (e.g., S. aureus)
Anticancer ActivityEC50 ~ 2 nM (specific derivatives)

Q & A

What are the recommended synthetic routes for N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis typically involves a multi-step approach. A common method is the condensation of 4-methoxyphenyl isothiocyanate with dimethylaminoacetaldehyde dimethyl acetal under acidic conditions. Reaction conditions such as temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and catalyst (e.g., p-toluenesulfonic acid) significantly affect yield and purity. For instance, lower temperatures minimize side reactions like hydrolysis of the thiourea moiety, while polar aprotic solvents enhance nucleophilicity . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieving >95% purity.

How does the presence of the dimethylamino and methoxyphenyl groups affect the catalytic activity of thiourea derivatives in enantioselective reactions?

Advanced Research Question
The dimethylamino group acts as a hydrogen-bond donor, enhancing substrate activation in asymmetric catalysis, while the 4-methoxyphenyl moiety provides steric bulk and electron-donating effects to stabilize transition states. For example, in enantioselective thiolysis of cyclic anhydrides, similar thiourea catalysts achieve >90% enantiomeric excess (ee) by orienting substrates via dual hydrogen bonding . Computational studies (DFT) suggest that substituent positioning modulates orbital interactions, with methoxy groups increasing electron density at the thiourea sulfur, improving nucleophilic attack .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key features should researchers look for?

Basic Research Question
Key characterization techniques include:

  • FT-IR : Confirm thiourea C=S stretch (~1250 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • ¹H/¹³C NMR : Identify methoxy protons (δ 3.7–3.9 ppm), dimethylamino singlet (δ 2.2–2.5 ppm), and aromatic protons (δ 6.8–7.5 ppm).
  • LC-MS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₄N₂OS: 222.08) and monitor purity .
  • X-ray crystallography : Resolve conformational preferences, such as planar thiourea cores and dihedral angles between aromatic rings .

What computational approaches are used to model the electronic structure of this thiourea derivative, and how do they predict its reactivity?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are employed to map frontier molecular orbitals (FMOs), revealing nucleophilic sulfur sites (LUMO localization) and hydrogen-bonding capacity (HOMO distribution). Molecular dynamics simulations predict solvation effects, showing enhanced catalytic activity in low-polarity solvents. For example, the methoxy group’s electron-donating effect lowers the thiourea’s pKa, favoring deprotonation in basic media . These models align with experimental kinetics data, where rate constants correlate with computed activation energies .

How can researchers resolve discrepancies in reported biological activities of similar thiourea compounds when designing experiments?

Advanced Research Question
Contradictions in bioactivity data (e.g., antimicrobial IC₅₀ values) often arise from differences in assay conditions (pH, cell lines) or substituent effects. To address this:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing methoxy with nitro groups) to isolate electronic/steric contributions.
  • Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin).
  • Meta-Analysis : Cross-reference data from high-throughput screens (PubChem BioAssay) and crystallographic databases (CCDC) to identify trends . For example, bulky substituents on the aryl ring may improve membrane permeability but reduce solubility, necessitating logP optimization .

What are the mechanistic implications of hydrogen bonding in thiourea-catalyzed reactions involving this compound?

Advanced Research Question
The thiourea core engages in dual hydrogen bonding with substrates, as shown in X-ray structures of analogous catalysts . Kinetic isotope effect (KIE) studies reveal that N-H···O/S interactions lower transition-state energy by ~5 kcal/mol. In Diels-Alder reactions, this interaction accelerates rate constants by 10²–10³-fold compared to non-catalytic conditions. Solvent screening (e.g., toluene vs. DMSO) further modulates H-bond strength, with non-polar solvents enhancing enantioselectivity .

How does the compound’s stability under varying pH and temperature conditions impact its application in long-term studies?

Basic Research Question
Stability studies (HPLC monitoring) show degradation above 40°C or in alkaline conditions (pH >9), with hydrolysis of the thiourea to urea. For storage, recommend anhydrous environments (argon atmosphere) at –20°C. Accelerated aging tests (40°C/75% RH) indicate a shelf life of >12 months when sealed with desiccants. In biological assays, buffered solutions (pH 6–7.4) prevent decomposition during incubation .

What strategies optimize the compound’s solubility for in vitro assays without compromising activity?

Advanced Research Question
Solubility can be enhanced via:

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to improve bioavailability. Dynamic Light Scattering (DLS) confirms stable nanoparticle dispersion (PDI <0.3) .

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